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In the intricate world of innate immunity, the fruit fly Drosophila melanogaster provides a

powerful model for understanding host defense mechanisms. Among its arsenal of

antimicrobial peptides (AMPs), Drosomycin and Metchnikowin stand out for their potent

antifungal properties. This guide offers a comparative analysis of these two peptides, focusing

on their synergistic interactions, underlying signaling pathways, and the experimental evidence

that substantiates their cooperative role in combating fungal pathogens.

Comparative Antifungal Efficacy
Drosomycin and Metchnikowin are key players in Drosophila's defense against fungal

infections. While both are effective individually, their combined action provides a more robust

antifungal response. Studies utilizing CRISPR-Cas9-mediated gene knockouts have been

instrumental in dissecting the specific contributions of each peptide and their interplay.

In Vivo Antifungal Activity
Research has demonstrated that Drosomycin and Metchnikowin contribute additively to the

defense against the opportunistic yeast Candida albicans.[1][2][3] Flies lacking both peptides

(Mtk; Drs mutants) exhibit a significantly higher susceptibility to C. albicans infection,

comparable to flies lacking a broader range of AMPs.[3] This indicates that these two peptides

form the cornerstone of the antifungal response to this pathogen.
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The individual contributions of Drosomycin and Metchnikowin are also significant, with single

mutants for each peptide showing increased susceptibility to C. albicans infection compared to

wild-type flies.[2][3] However, the double mutant displays a more severe phenotype,

underscoring their additive effect.[3]

Genotype Pathogen
Effect on

Survival

Hazard Ratio

(vs. Wild-Type)
p-value

Mtk knockout Candida albicans
Increased

susceptibility
+1.17 0.008

Drs knockout Candida albicans
Increased

susceptibility
+1.85 <0.001

Mtk; Drs double

knockout
Candida albicans

Greatly

increased

susceptibility

Not directly

reported, but

survival is similar

to flies lacking all

AMPs

<0.001 (for

Group C vs.

Wild-Type)

Data synthesized from Hanson et al., 2019.[2][3]

Mechanisms of Action and Regulation
Drosomycin and Metchnikowin, while both targeting fungi, belong to different peptide families

and are regulated by distinct, yet overlapping, signaling pathways.

Drosomycin is a cysteine-rich peptide belonging to the CSαβ (cysteine-stabilized alpha-beta)

superfamily.[4] Its expression is primarily regulated by the Toll signaling pathway, which is

activated in response to fungal and Gram-positive bacterial infections.[4][5] Drosomycin
exhibits a narrow antimicrobial spectrum, with potent activity against filamentous fungi.[4][6]

Metchnikowin is a proline-rich peptide that displays both antibacterial (Gram-positive) and

antifungal properties.[7][8] A key feature of Metchnikowin is its dual regulation by both the Toll

and the Imd (immune deficiency) pathways.[9][10] This allows for its induction in response to a

broader range of pathogens. Metchnikowin acts selectively against pathogenic Ascomycota by
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targeting the iron-sulfur subunit (SdhB) of the succinate-coenzyme Q reductase and interfering

with cell wall biosynthesis.[11][12]

Signaling Pathways
The induction of Drosomycin and Metchnikowin is controlled by two primary signaling

cascades in the Drosophila fat body, the main site of AMP synthesis.
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Regulation of Drosomycin and Metchnikowin Expression
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Signaling pathways for Drosomycin and Metchnikowin induction.

Experimental Methodologies
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The elucidation of the synergistic effects of Drosomycin and Metchnikowin has been made

possible through precise genetic manipulation and standardized infection protocols.

Generation of Antimicrobial Peptide Mutants
The generation of single and multiple AMP knockout flies is crucial for these studies. A common

approach involves using the CRISPR-Cas9 system to introduce loss-of-function mutations in

the target AMP genes.

Workflow for Generating AMP Knockout Flies

1. Design sgRNAs targeting
Drosomycin & Metchnikowin genes

2. Clone sgRNAs into
expression vectors

3. Inject plasmids into
Cas9-expressing embryos

4. Screen progeny for
successful mutations (e.g., by PCR)

5. Establish homozygous
mutant fly stocks

Click to download full resolution via product page

CRISPR-Cas9 workflow for generating AMP mutant fly lines.

Systemic Infection and Survival Assays
To assess the in vivo efficacy of these peptides, a systemic infection model is employed.
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Pathogen Culture: Candida albicans is cultured on an appropriate medium (e.g., YPD agar)

and then suspended in a buffered solution.

Infection: A fine needle is dipped into the fungal suspension and used to prick the thorax of

adult flies, introducing a controlled number of fungal cells into the hemolymph.

Survival Monitoring: Infected flies are maintained under controlled conditions (temperature

and humidity), and their survival is monitored over time.

Data Analysis: Survival curves are generated, and statistical analyses, such as the Log-Rank

test and Cox proportional hazards models, are used to compare the survival rates of different

genotypes.

Conclusion
Drosomycin and Metchnikowin represent a sophisticated and cooperative antifungal defense

system in Drosophila melanogaster. While Drosomycin provides a targeted response primarily

orchestrated by the Toll pathway, Metchnikowin offers a broader, dually regulated defense.

Experimental data from knockout studies unequivocally demonstrate their additive and

essential roles in combating fungal pathogens like Candida albicans. Understanding the

synergy and specific functions of these peptides not only illuminates the intricacies of innate

immunity but also provides a valuable framework for the development of novel antifungal

therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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